(2R,4S)-4-hydroxy-1-[(E)-3-(2-methoxyphenyl)prop-2-enyl]piperidine-2-carboxylic acid
Overview
Description
(2R,4S)-4-hydroxy-1-[(E)-3-(2-methoxyphenyl)prop-2-enyl]piperidine-2-carboxylic acid is a complex organic compound with a unique structure that includes a piperidine ring, a hydroxy group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-4-hydroxy-1-[(E)-3-(2-methoxyphenyl)prop-2-enyl]piperidine-2-carboxylic acid typically involves multiple steps. One common route includes the following steps:
Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Hydroxy Group: This step often involves the use of oxidizing agents to introduce the hydroxy group at the desired position.
Attachment of the Methoxyphenyl Group: This can be done through a coupling reaction, such as a Heck reaction, where the methoxyphenyl group is attached to the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the double bond in the methoxyphenyl group.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated compounds.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Biochemical Studies: Used in studies to understand enzyme interactions and metabolic pathways.
Medicine
Therapeutic Agents: Potential use in the development of new therapeutic agents for various diseases.
Diagnostic Tools: Used in the development of diagnostic assays.
Industry
Material Science:
Chemical Manufacturing: Used as a building block in the production of various chemicals.
Mechanism of Action
The mechanism of action of (2R,4S)-4-hydroxy-1-[(E)-3-(2-methoxyphenyl)prop-2-enyl]piperidine-2-carboxylic acid involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
- (2R,4S)-4-hydroxy-1-[(2E)-3-(2-hydroxyphenyl)prop-2-en-1-yl]piperidine-2-carboxylic acid**
- (2R,4S)-4-hydroxy-1-[(2E)-3-(2-ethoxyphenyl)prop-2-en-1-yl]piperidine-2-carboxylic acid**
Uniqueness
The presence of the methoxy group in (2R,4S)-4-hydroxy-1-[(E)-3-(2-methoxyphenyl)prop-2-enyl]piperidine-2-carboxylic acid imparts unique electronic and steric properties, which can influence its reactivity and interactions with molecular targets. This makes it distinct from similar compounds with different substituents.
Properties
IUPAC Name |
(2R,4S)-4-hydroxy-1-[(E)-3-(2-methoxyphenyl)prop-2-enyl]piperidine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-21-15-7-3-2-5-12(15)6-4-9-17-10-8-13(18)11-14(17)16(19)20/h2-7,13-14,18H,8-11H2,1H3,(H,19,20)/b6-4+/t13-,14+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQPKNSSQJBTLQ-CNPQOGTOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CCN2CCC(CC2C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/CN2CC[C@@H](C[C@@H]2C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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